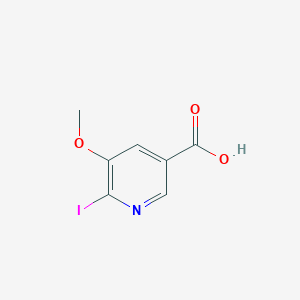

6-Iodo-5-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRHYSEFXUPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 5 Methoxynicotinic Acid

Retrosynthetic Analysis and Key Precursors for 6-Iodo-5-methoxynicotinic Acid

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. chembk.com For 6-iodo-5-methoxynicotinic acid, several disconnection strategies can be envisioned.

A primary disconnection involves the carbon-iodine bond via a Finkelstein reaction or a Sandmeyer-type transformation. This points to 6-chloro-5-methoxynicotinic acid or 6-amino-5-methoxynicotinic acid as key precursors. Further disconnection of the methoxy (B1213986) group's ether bond suggests a precursor like 6-chloro-5-hydroxynicotinic acid . Finally, disconnection of the carboxylic acid group, often achieved through the oxidation of a methyl group or hydrolysis of a nitrile, leads back to simpler substituted picolines or cyanopyridines.

This analysis identifies a critical intermediate: 6-chloro-5-methoxynicotinic acid . chembk.com Its synthesis and subsequent conversion are central to a logical pathway toward the target molecule.

The precise placement of the iodo and methoxy groups on the nicotinic acid framework is the principal challenge.

Iodination: The introduction of an iodine atom onto a pyridine (B92270) ring can be accomplished through several methods. Direct iodination of an activated pyridine, such as a methoxypyridine, can be achieved using iodine in the presence of an oxidizing agent like hydrogen peroxide or with reagents like iodine monochloride (ICl). smolecule.com However, achieving the desired regioselectivity can be difficult. A more reliable and widely used method is the Finkelstein reaction, which involves the displacement of a chlorine atom with an iodide anion, typically using sodium iodide. This is particularly effective for preparing 6-iodonicotinic acid derivatives from their 6-chloro counterparts.

Methoxylation: The installation of a methoxy group is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyridine, particularly with a chloro or fluoro substituent at the 2- or 6-position, can react with sodium methoxide (B1231860) to yield the corresponding methoxypyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution, especially at the ortho and para positions.

The nicotinic acid skeleton itself can be derived from simpler starting materials. Classical methods include the oxidation of 3-picoline (3-methylpyridine). beilstein-journals.org More contemporary approaches involve multicomponent reactions that construct the substituted pyridine ring in a single step from acyclic precursors. rsc.orgrsc.org Alternatively, the hydrolysis of a 3-cyanopyridine (B1664610) derivative provides a direct route to the carboxylic acid functionality. The synthesis of nicotinic acid derivatives often begins with the formation of a key intermediate like nicotinoyl chloride from nicotinic acid using thionyl chloride. derpharmachemica.com

Classical Synthetic Approaches to 6-Iodo-5-methoxynicotinic Acid

Classical approaches to complex pyridines rely on a stepwise functionalization of a pre-existing pyridine ring. These methods hinge on the predictable directing effects of the substituents and the relative reactivity of different positions on the ring.

Halogenation is a fundamental transformation in pyridine chemistry. The reactivity and regioselectivity are highly dependent on the reaction conditions and the existing substituents.

Nucleophilic Substitution: As mentioned, the Finkelstein reaction is a robust method for converting chloropyridines to iodopyridines. For instance, heating 6-chloronicotinic acid with sodium iodide can produce 6-iodonicotinic acid. rsc.org

Direct Iodination: Direct iodination of pyridine itself is challenging, but electron-donating groups like methoxy can activate the ring sufficiently for electrophilic iodination. smolecule.com Reagents like Barluenga's reagent, [I(py)₂]BF₄, are powerful iodinating agents, though their stability can be a concern. rsc.org

From Amino Precursors: The Sandmeyer reaction provides a versatile route from an aminopyridine. The amine can be converted to a diazonium salt, which is then displaced by iodide to introduce the iodine atom at a specific position.

| Method | Reagents | Precursor Type | Key Features |

|---|---|---|---|

| Finkelstein Reaction | NaI or KI | Chloropyridine | Reliable for converting 6-chloro to 6-iodo derivatives. |

| Direct Iodination | I₂, Oxidant (e.g., H₂O₂) | Activated Pyridine (e.g., methoxypyridine) | Regioselectivity can be an issue. |

| Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. KI | Aminopyridine | Versatile for specific placement of iodine. |

The introduction of a methoxy group onto a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr).

The reaction of a halopyridine with sodium methoxide is a textbook example. The efficiency of this reaction is significantly enhanced when the halogen is at a position activated by the ring nitrogen (positions 2, 4, or 6). In dihalopyridines, the presence of other electron-withdrawing groups and steric factors can lead to regioselective substitution. thieme-connect.deresearchgate.net For example, in the synthesis of 2-chloro-6-methoxynicotinic acid, 2,6-dichloronicotinic acid can be selectively methoxylated at the 2-position. acs.org Similarly, 6-chloronicotinic acid can be converted to 6-methoxynicotinic acid. chemicalbook.com

| Method | Reagents | Precursor Type | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, MeOH or other polar solvent | Halopyridine (esp. 2-, 4-, or 6-halo) | Highly effective and common method. |

| Williamson Ether Synthesis | CH₃I, Base | Hydroxypyridine | Standard method for methylating a hydroxyl group. |

While no direct synthesis is prominently published, a plausible and chemically sound multi-step pathway can be constructed based on the classical reactions discussed. A logical route would commence from a precursor such as 6-chloro-5-hydroxynicotinic acid .

Methylation: The synthesis would begin with the methylation of the hydroxyl group of 6-chloro-5-hydroxynicotinic acid. This is a standard Williamson ether synthesis, likely using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, to yield the key intermediate, 6-chloro-5-methoxynicotinic acid . chembk.com

Halogen Exchange: The final step would be a Finkelstein reaction. The 6-chloro-5-methoxynicotinic acid intermediate would be treated with a source of iodide, such as sodium iodide (NaI) in a suitable solvent like acetone (B3395972) or butanone. Heating this mixture would drive the equilibrium towards the formation of the more stable iodo-substituted product, displacing the chloride and yielding the target molecule, 6-iodo-5-methoxynicotinic acid . This halogen exchange is a well-established method for producing iodo-aromatic compounds from their chloro-analogs.

This proposed pathway highlights a strategic approach, where the less reactive halogen (iodine) is introduced at the final stage, preventing its potential interference in earlier steps and leveraging the reliable Finkelstein reaction for its installation.

Advanced and Sustainable Synthetic Strategies

Modern synthetic approaches are increasingly focused on sustainability, which includes the use of catalytic methods, continuous processing, and biocatalysis to reduce waste, energy consumption, and the use of hazardous reagents.

Transition-metal catalysis has become an indispensable tool for the functionalization of C-H bonds, offering a direct route to substituted pyridines and their derivatives without the need for pre-functionalized starting materials.

One of the most powerful techniques is directed ortho-metalation (DoM) , where a directing group on the aromatic ring guides a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. For a substrate like 5-methoxynicotinic acid, the methoxy group can act as a directing group. The process involves the coordination of the lithium base to the methoxy oxygen, followed by deprotonation at the C-6 position, which is the most kinetically acidic proton ortho to the methoxy group. The resulting aryllithium intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to yield 6-iodo-5-methoxynicotinic acid. It is important to note that the acidic proton of the carboxylic acid would be deprotonated first, necessitating the use of at least two equivalents of the organolithium base.

Another significant advancement is the palladium(II)-catalyzed C-H iodination . This method uses a catalytic amount of a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to functionalize a C-H bond directly. Research has demonstrated the feasibility of Pd-catalyzed ortho-C–H iodination using molecular iodine (I₂) as the sole oxidant, which is an operationally simple and practical approach. For 5-methoxynicotinic acid, the carboxylic acid could potentially act as a directing group, guiding the palladium catalyst to functionalize an adjacent C-H bond. However, the directing group ability of the methoxy group must also be considered, which could influence the regioselectivity of the iodination. Optimization of ligands and reaction conditions is crucial to control the position of iodination.

Nickel-catalyzed C-H iodination with molecular iodine has also been explored, offering a more cost-effective alternative to palladium. The mechanism involves the formation of a nickelacycle intermediate, with the reaction's progress being influenced by the electronic state of the catalyst and the nature of the directing group on the substrate.

The following table summarizes representative catalytic conditions for C-H iodination of aromatic compounds, which could be adapted for the synthesis of 6-iodo-5-methoxynicotinic acid.

| Catalyst System | Directing Group | Electrophile | Solvent | Additive | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (5 mol%) | Amide | I₂ | DMF / t-amyl alcohol | NaHCO₃ | 65 | 99 | |

| Ni(OAc)₂ (10 mol%) | 8-aminoquinoline | I₂ | Dioxane | Na₂CO₃ | 100 | - | |

| Rh(III) catalyst | Amide | NIS | - | - | - | - |

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up.

For the synthesis of 6-iodo-5-methoxynicotinic acid, a key step like directed metalation can be translated into a flow process. For instance, continuous flow magnesiation of functionalized heterocycles using TMPMgCl·LiCl has been reported. A solution of the starting material (e.g., a

Reactivity and Transformations of 6 Iodo 5 Methoxynicotinic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring of 6-Iodo-5-methoxynicotinic Acid

The pyridine ring's reactivity is fundamentally different from that of benzene, its carbocyclic analog. The presence of the electronegative nitrogen atom significantly reduces the ring's electron density, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. uoanbar.edu.iq

Electrophilic Aromatic Substitution (SEAr):

The pyridine nucleus is inherently resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com This effect is compounded under the acidic conditions often required for SEAr, as the nitrogen atom becomes protonated, further deactivating the ring. uoanbar.edu.iq In the case of 6-Iodo-5-methoxynicotinic acid, the ring is further substituted with both activating and deactivating groups whose directing effects must be considered.

Deactivating Groups: The pyridine nitrogen, the carboxylic acid at C-3 (a meta-director), and the iodo group at C-6 (an ortho, para-director that deactivates by induction) all reduce the ring's nucleophilicity. wikipedia.org

Activating Group: The methoxy (B1213986) group at C-5 is an activating, ortho, para-directing group due to its ability to donate electron density through resonance. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at positions C-2, C-4, and C-6. stackexchange.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com

For 6-Iodo-5-methoxynicotinic acid, the iodine atom at the C-6 position represents a good leaving group. The C-6 position is electronically analogous to the C-2 position and is strongly activated towards nucleophilic attack. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the iodo group, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the iodide ion to restore aromaticity. chemistrysteps.com This pathway allows for the displacement of the iodo group by a wide variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a key route to further functionalize the molecule. chemistrysteps.comsci-hub.se

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile handle for a range of chemical modifications, including esterification, amidation, and reduction.

Esterification of the carboxylic acid can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.com This is a reversible equilibrium-driven process, and the reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. chemistrysteps.combyjus.com

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | 6-Iodo-5-methoxynicotinate ester |

The conversion of 6-Iodo-5-methoxynicotinic acid to its corresponding amides is a fundamental transformation. This is typically accomplished by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common strategies include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 6-iodo-5-methoxynicotinoyl chloride. ucl.ac.uk This intermediate readily reacts with a primary or secondary amine to yield the desired amide. A patent for related nicotinamide (B372718) derivatives describes using oxalyl chloride for this purpose. google.com

Use of Coupling Agents: A wide array of coupling agents can facilitate the direct formation of an amide bond from the carboxylic acid and an amine by avoiding the isolation of the acyl chloride. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with additives like HOBt are highly effective. datapdf.com

The carboxylic acid group can be reduced to afford the corresponding primary alcohol or, with more difficulty, the aldehyde.

Reduction to Alcohol: A strong reducing agent is required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, converting 6-Iodo-5-methoxynicotinic acid to (6-Iodo-5-methoxypyridin-3-yl)methanol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to reduce carboxylic acids directly, but it can reduce the corresponding esters. libretexts.orgscholarsresearchlibrary.com Therefore, a two-step sequence involving esterification followed by reduction with NaBH₄ provides an alternative route to the alcohol. scholarsresearchlibrary.com

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction is difficult to stop at the intermediate stage. The aldehyde is more reactive than the starting carboxylic acid and is typically reduced further to the alcohol. Therefore, this conversion is usually achieved indirectly. The carboxylic acid is first converted into a derivative such as an ester or an acid chloride, which can then be reduced to the aldehyde using a less reactive or sterically hindered reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), under controlled temperature conditions.

Transformations Involving the Methoxy Group

The methoxy group at the C-5 position is an aryl methyl ether, which can be cleaved to unmask the corresponding phenolic hydroxyl group.

The cleavage of the robust aryl methyl ether bond is a key transformation for accessing the 6-iodo-5-hydroxynicotinic acid derivative. This process, known as demethylation, typically requires potent reagents.

Lewis Acids: Boron tribromide (BBr₃) is one of the most powerful and widely used reagents for the cleavage of aryl methyl ethers. nih.gov It readily coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Strong Protic Acids: Concentrated solutions of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also effect demethylation, though often requiring high temperatures. rsc.org

Pyridine Hydrochloride: Heating the substrate in molten pyridine hydrochloride is another classic, solvent-free method for cleaving aryl methyl ethers. rsc.orgmdma.ch

Selective Reagents: In some cases, more specialized reagents can offer greater chemoselectivity. For instance, L-selectride has been reported for the chemoselective demethylation of certain methoxypyridine derivatives. researchgate.netelsevierpure.com

The successful demethylation yields a phenolic derivative, which opens up further avenues for functionalization, such as etherification or esterification at the newly formed hydroxyl group.

Reactions at the Methoxy Oxygen

The methoxy group (-OCH₃) on the pyridine ring is an aryl methyl ether. A common transformation for this functional group is O-demethylation, which involves the cleavage of the methyl C-O bond to reveal the corresponding phenol (B47542) or, in this case, a pyridinol (a hydroxyl group on the pyridine ring). This reaction is a crucial step in synthetic chemistry for unmasking a phenolic functionality.

Palladium-Catalyzed Cross-Coupling Reactions of the Iodo Moiety

The carbon-iodine (C-I) bond at the 6-position of the pyridine ring is the most reactive site for transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a low-valent transition metal center, typically palladium(0). This step initiates the catalytic cycle for numerous powerful bond-forming reactions. wikipedia.org Consequently, 6-iodo-5-methoxynicotinic acid is an excellent electrophilic substrate for a wide array of palladium-catalyzed transformations to form new carbon-carbon and carbon-nitrogen bonds. sci-hub.se

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organohalide and an organoboron compound (like a boronic acid or boronic ester). researchgate.net This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast range of boronic acids. researchgate.net

For 6-iodo-5-methoxynicotinic acid, a Suzuki-Miyaura reaction would involve its coupling with a suitable aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. Although no specific examples utilizing this exact substrate were found in a review of the literature, reactions on similar 5-substituted nicotinic acid derivatives have been reported. researchgate.netnih.gov For instance, the coupling of 5-bromonicotinic acid derivatives on a solid support has been successfully achieved, demonstrating the viability of this reaction on the nicotinic acid scaffold. researchgate.net The reaction of 6-iodo-5-methoxynicotinic acid would be expected to proceed readily, yielding a 6-aryl-5-methoxynicotinic acid derivative.

Illustrative Data for Suzuki-Miyaura Coupling of a Related Compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 3-Bromopyridine | Substituted Arylboronic Acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 3-Arylpyridine | Good |

This table is illustrative and based on a similar reaction with a related substrate, as specific data for 6-Iodo-5-methoxynicotinic acid was not found. openmedicinalchemistryjournal.com

Sonogashira Coupling Reactions

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. organic-chemistry.org The reaction is highly efficient for aryl iodides.

In the context of 6-iodo-5-methoxynicotinic acid, a Sonogashira coupling would react the C-I bond with a terminal alkyne to produce a 6-alkynyl-5-methoxynicotinic acid . This transformation introduces an alkyne moiety onto the pyridine ring, which can serve as a versatile handle for further synthetic modifications. While specific examples with 6-iodo-5-methoxynicotinic acid are not documented in the surveyed literature, the Sonogashira reaction is well-established for various halopyridines. soton.ac.uk The mild reaction conditions are generally compatible with the carboxylic acid and methoxy functional groups. organic-chemistry.org

Illustrative Data for Sonogashira Coupling of a Related Compound

| Reactant 1 | Reactant 2 | Catalyst / Co-catalyst | Base | Solvent | Product | Yield |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High |

This table is illustrative and based on a similar reaction with a related substrate, as specific data for 6-Iodo-5-methoxynicotinic acid was not found. soton.ac.uk

Heck and Stille Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds with retention of stereochemistry of the alkene partner. For 6-iodo-5-methoxynicotinic acid, a Heck reaction would lead to the formation of 6-alkenyl-5-methoxynicotinic acid derivatives, providing a route to stilbene-like structures. The high reactivity of the C-I bond makes it an ideal substrate for this transformation. youtube.com

The Stille reaction creates a C-C bond by coupling an organohalide with an organotin compound (organostannane). organic-chemistry.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.org The reaction of 6-iodo-5-methoxynicotinic acid with an appropriate organostannane (e.g., vinyl-, aryl-, or alkylstannane) would yield the corresponding 6-substituted-5-methoxynicotinic acid. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. wikipedia.org

No specific published examples of Heck or Stille couplings were identified for 6-iodo-5-methoxynicotinic acid. However, the general principles of these reactions are widely applicable to aryl iodides. harvard.eduorganic-chemistry.org

Illustrative Data for Heck and Stille Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type |

| Heck | Aryl Iodide | Alkene (e.g., Styrene) | Pd(OAc)₂ | Base (e.g., Et₃N), Solvent (e.g., DMF) | Substituted Alkene |

| Stille | Aryl Iodide | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Solvent (e.g., Toluene), Heat | Substituted Aryl |

This table presents typical conditions for these reactions, as specific data for 6-Iodo-5-methoxynicotinic acid was not found.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad scope and high functional group tolerance, accommodating primary and secondary amines, anilines, and other nitrogen nucleophiles. acsgcipr.org

The application of a Buchwald-Hartwig amination to 6-iodo-5-methoxynicotinic acid would involve its reaction with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (which is critical for the reaction's success), and a base. harvard.edu This would produce various 6-amino-5-methoxynicotinic acid derivatives. The choice of ligand is crucial and depends on the specific amine and aryl halide partners. wikipedia.org Although literature describing this specific transformation on 6-iodo-5-methoxynicotinic acid is unavailable, the reaction is known to be effective for a wide range of halopyridines. researchgate.net

Illustrative Data for Buchwald-Hartwig Amination of a Related Compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product Type |

| Substituted Halopyridine | Aminothiophenecarboxylate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Diheteroarylamine |

This table is illustrative and based on a similar reaction with related substrates, as specific data for 6-Iodo-5-methoxynicotinic acid was not found. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann)

The Ullmann reaction, or Ullmann condensation, is a classic copper-catalyzed reaction that couples an aryl halide with a nucleophile. organic-chemistry.org Traditionally, it was used for the synthesis of symmetric biaryl compounds (homocoupling) but has been adapted for forming C-N, C-O, and C-S bonds (heterocoupling). wikipedia.org The reaction typically requires high temperatures, though modern ligand-assisted protocols allow for milder conditions. organic-chemistry.org

6-Iodo-5-methoxynicotinic acid, being an activated aryl iodide, would be a suitable substrate for Ullmann-type reactions. For example, reaction with an alcohol or phenol in the presence of a copper catalyst and a base could yield a 6-alkoxy- or 6-aryloxy-5-methoxynicotinic acid . Similarly, coupling with an amine would provide an alternative to the palladium-catalyzed Buchwald-Hartwig amination. While palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, particularly for certain substrate combinations where palladium catalysis may be less effective. wikipedia.org Specific examples of Ullmann reactions involving 6-iodo-5-methoxynicotinic acid have not been reported in the surveyed scientific literature.

Radical Reactions and Photochemical Transformations of 6-Iodo-5-methoxynicotinic Acid

The reactivity of 6-iodo-5-methoxynicotinic acid in radical and photochemical reactions is largely governed by the C-I bond, which is the weakest bond in the molecule and susceptible to homolytic cleavage upon exposure to heat or light.

Radical Reactions

The C-I bond can be cleaved to generate a pyridyl radical, which can then participate in a variety of subsequent reactions. This can be initiated by radical initiators or through atom transfer radical chemistry. For instance, a general approach for the direct C-H iodination of pyridines using a radical-based mechanism has been developed, suggesting that the reverse process, de-iodination to form a radical, is also plausible. rsc.orgrsc.org

The generated pyridyl radical at the C-6 position can be trapped by various radical acceptors or participate in intramolecular cyclization reactions if a suitable tether is present. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, will modulate the reactivity of this radical intermediate.

Photochemical Transformations

Upon irradiation with ultraviolet (UV) light, 6-iodo-5-methoxynicotinic acid is expected to undergo homolytic cleavage of the C-I bond to form a pyridyl radical and an iodine radical. Studies on other iodo-pyridines have shown that UV photolysis can generate pyridine radical cations. nih.gov The reactivity of these photochemically generated radicals would be similar to those generated through other radical initiation methods.

Furthermore, photochemical transformations involving other parts of the molecule are possible. For example, research has been conducted on the photochemical changes in nicotinic acid and its metabolites, indicating that the pyridine-carboxylic acid core itself can be photo-reactive. documentsdelivered.com The presence of the methoxy group may also influence the photochemical behavior, potentially through photo-induced electron transfer processes.

The table below summarizes potential radical and photochemical reactions based on analogous systems.

| Reaction Type | Initiator/Condition | Potential Intermediate | Expected Outcome |

| Radical Dehalogenation | Radical Initiator (e.g., AIBN), H-donor | 6-pyridyl radical | 5-methoxynicotinic acid |

| Photochemical Cleavage | UV light | 6-pyridyl radical, Iodine radical | Dimerization, reaction with solvent |

| Radical Addition | Radical Initiator, Alkene | 6-pyridyl radical | C-C bond formation at C-6 |

Metalation and Lithiation Reactions for Further Functionalization

The functionalization of the 6-iodo-5-methoxynicotinic acid ring can be effectively achieved through metalation, particularly lithiation, followed by quenching with an electrophile. The regioselectivity of this deprotonation is directed by the substituents on the pyridine ring.

In the case of 6-iodo-5-methoxynicotinic acid, there are several factors influencing the site of metalation:

The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be the first to be removed by a strong base like an organolithium reagent. This will require the use of at least two equivalents of the base for any subsequent C-H activation or halogen-metal exchange.

The Methoxy Group: The methoxy group is a well-known ortho-directing group in lithiation reactions. clockss.org It directs deprotonation to the adjacent C-4 position.

The Iodine Atom: The iodine atom can undergo halogen-metal exchange with organolithium reagents, which is often a very fast process, leading to a lithiated species at the C-6 position.

The outcome of the reaction with an organolithium reagent will depend on the specific base used, the reaction temperature, and the stoichiometry.

Competition between Deprotonation and Halogen-Metal Exchange

A key consideration is the competition between ortho-lithiation directed by the methoxy group at C-4 and iodine-lithium exchange at C-6. In many cases, halogen-metal exchange with iodo-aromatics is significantly faster than deprotonation, especially at low temperatures. Therefore, treatment with an alkyllithium reagent like n-butyllithium would likely favor the formation of 6-lithio-5-methoxynicotinic acid.

Studies on the lithiation of other substituted pyridines, such as 2-methoxypyridine (B126380) and 3-methoxypyridine, have demonstrated the powerful directing effect of the methoxy group. acs.orgacs.orgresearchgate.net However, the presence of a halogen atom often shifts the selectivity towards halogen-metal exchange. arkat-usa.org

The table below outlines the potential outcomes of lithiation of 6-iodo-5-methoxynicotinic acid based on the reactivity of similar compounds.

| Reagent (equivalents) | Temperature | Likely Primary Intermediate | Potential Product after Electrophilic Quench (E+) |

| R-Li (1 eq) | -78 °C | 6-Iodo-5-methoxynicotinate salt | 6-Iodo-5-methoxynicotinic acid (after workup) |

| R-Li (2 eq) | -78 °C | 6-Lithio-5-methoxynicotinate | 6-E-5-methoxynicotinic acid |

| LDA (2 eq) | -78 °C | 4-Lithio-6-iodo-5-methoxynicotinate | 4-E-6-iodo-5-methoxynicotinic acid |

It is important to note that "halogen dance" rearrangements, where a lithium species migrates to an adjacent position with the concurrent migration of the halogen, have been observed in halo-substituted pyridines and could potentially complicate the reaction outcome. arkat-usa.org

Synthesis and Characterization of Derivatives and Analogs of 6 Iodo 5 Methoxynicotinic Acid

Design Principles for Structural Modification of the 6-Iodo-5-methoxynicotinic Acid Scaffold

The structural modification of the 6-iodo-5-methoxynicotinic acid scaffold is guided by established medicinal chemistry principles to enhance desired properties while minimizing potential liabilities. Key strategies include the strategic introduction of substituents, isosteric and bioisosteric replacements, and conformational restriction.

The pyridine (B92270) ring of the scaffold offers multiple positions for substitution. The electronic properties of the ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing iodo and carboxylic acid groups, direct the regioselectivity of substitution reactions. For instance, the C-5 position of (S)-6-methoxynicotine has been successfully deprotonated and substituted using mesityllithium (B1247292) as a base, indicating the potential for introducing a variety of functional groups at this position on the 6-iodo-5-methoxynicotinic acid framework. researchgate.net Such modifications can influence the molecule's interaction with biological targets.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy. researchgate.netacs.org For the carboxylic acid group, potential bioisosteres include tetrazoles, hydroxamic acids, and acylsulfonamides, which can modulate acidity and membrane permeability. The methoxy group could be replaced by other small alkyl ethers or a hydroxyl group, which could alter hydrogen bonding capabilities. The iodine atom, a large and lipophilic substituent, can be replaced by other halogens (Br, Cl) or a cyano group to fine-tune steric and electronic properties.

Conformational restriction is another important design principle, aiming to reduce the flexibility of the molecule and lock it into a bioactive conformation. This can be achieved by incorporating the scaffold into a more rigid, often polycyclic, structure. mdpi.comresearchgate.netnih.gov This approach can lead to increased potency and selectivity for a specific biological target by reducing the entropic penalty upon binding.

Preparation of Esters and Amides of 6-Iodo-5-methoxynicotinic Acid

The carboxylic acid functional group of 6-iodo-5-methoxynicotinic acid is a key handle for derivatization, readily allowing for the formation of esters and amides. These derivatives can exhibit altered solubility, stability, and pharmacokinetic profiles compared to the parent acid.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or by using a coupling agent. libretexts.org A more reactive approach involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an alcohol. For example, 2-chloro-6-methoxynicotinic acid has been converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). nih.govacs.org This acyl chloride can then be reacted with various alcohols to yield the desired esters. A related compound, 5-bromo-6-iodo-nicotinic acid methyl ester, is commercially available, indicating the feasibility of synthesizing such esters. sigmaaldrich.com

Amidation: Amide derivatives are prepared by reacting the carboxylic acid, or its activated form (like an acyl chloride), with an amine. libretexts.orgsemanticscholar.org The direct reaction of a carboxylic acid and an amine often requires high temperatures, so the use of coupling agents or conversion to an acyl chloride is preferred. For instance, nicotinic acid hydrazide derivatives have been synthesized by the hydrazinolysis of the corresponding ethyl esters. mdpi.com This demonstrates a viable route to amide-like structures from nicotinic acid precursors. Furthermore, a solvent-free method for amide synthesis using urea (B33335) and boric acid as a catalyst has been reported, offering a greener alternative. semanticscholar.org

A selection of common reagents for these transformations is presented in the table below.

| Transformation | Reagent 1 | Reagent 2 | Product |

| Acyl Chloride Formation | 6-Iodo-5-methoxynicotinic acid | Thionyl chloride (SOCl₂) | 6-Iodo-5-methoxynicotinoyl chloride |

| Esterification (from acyl chloride) | 6-Iodo-5-methoxynicotinoyl chloride | Ethanol | Ethyl 6-iodo-5-methoxynicotinate |

| Amidation (from acyl chloride) | 6-Iodo-5-methoxynicotinoyl chloride | Ammonia (B1221849) | 6-Iodo-5-methoxynicotinamide |

| Amidation (with coupling agent) | 6-Iodo-5-methoxynicotinic acid | Amine, Coupling Agent (e.g., DCC, EDC) | Corresponding Amide |

| Hydrazide Formation | Ethyl 6-iodo-5-methoxynicotinate | Hydrazine Hydrate | 6-Iodo-5-methoxynicotinohydrazide |

Synthesis of Pyridine Ring-Substituted Analogs

Further functionalization of the pyridine ring of 6-iodo-5-methoxynicotinic acid allows for the synthesis of a diverse range of analogs with potentially altered biological activities. The existing substituents on the ring direct the position of new modifications.

One key strategy for modifying the pyridine ring is through metal-catalyzed cross-coupling reactions. The iodine atom at the 6-position is an excellent handle for reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. For example, a Suzuki-Miyaura coupling has been used to introduce a vinyl group onto a chloropyridine derivative. acs.org

Directed ortho-metalation is another powerful tool for the regioselective functionalization of pyridine rings. Research on (S)-6-methoxynicotine has shown that the C-5 position can be selectively lithiated using mesityllithium, followed by quenching with an electrophile to introduce a new substituent. researchgate.net This suggests that a similar strategy could be applied to the 6-iodo-5-methoxynicotinic acid scaffold to introduce substituents at the C-4 or C-2 positions, depending on the directing effects of the existing groups.

Furthermore, a variety of methods exist for the de novo synthesis of substituted pyridines, which can be used to prepare analogs with different substitution patterns from the outset. ijpsonline.comorganic-chemistry.org These methods often involve the condensation of 1,5-dicarbonyl compounds with ammonia or the Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.org

Development of Bioisosteres and Conformationally Restricted Analogs

The development of bioisosteres and conformationally restricted analogs of 6-iodo-5-methoxynicotinic acid is a rational approach to optimize its properties.

Bioisosteres: As mentioned, the carboxylic acid moiety can be replaced by other acidic functional groups. For example, 1,3,4-oxadiazoles have been successfully used as bioisosteric replacements for amide and ester functionalities in other drug discovery programs. nih.gov In the context of nicotinic acid derivatives, 5-alkyl-1,3-oxazoles have been employed as bioisosteres for alkyl esters, retaining biological activity while improving metabolic stability. researchgate.net The pyridine ring itself can also be replaced by other five- or six-membered heterocycles to explore novel chemical space.

Conformationally Restricted Analogs: To reduce the conformational flexibility of the 6-iodo-5-methoxynicotinic acid scaffold, it can be incorporated into more rigid polycyclic systems. A number of conformationally restricted analogs of nicotine (B1678760) have been synthesized by linking the pyridine and pyrrolidine (B122466) rings. mdpi.comresearchgate.netnih.govnih.gov These strategies often involve intramolecular cyclization reactions to form fused or bridged ring systems. For instance, an intramolecular Heck reaction has been utilized to construct an 8-azabicyclo[3.2.1]octano[2,3-c]pyridine framework, a conformationally restricted nicotine analog. acs.org Similar strategies could be envisioned for derivatives of 6-iodo-5-methoxynicotinic acid, where the carboxylic acid or a derivative thereof could participate in cyclization reactions.

Incorporation into Complex Heterocyclic and Macrocyclic Systems

The 6-iodo-5-methoxynicotinic acid scaffold can serve as a valuable building block for the synthesis of more complex heterocyclic and macrocyclic structures. The functional groups present on the scaffold provide multiple points for elaboration.

A notable example of incorporating a substituted nicotinic acid into a complex heterocycle is the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.govacs.org In this synthesis, 2-chloro-6-methoxynicotinic acid was used as a starting material. The carboxylic acid was converted to an acyl chloride, which then underwent further transformations to build the fused heterocyclic system. This demonstrates how the nicotinic acid core can be a key component in the construction of more elaborate, medicinally relevant scaffolds.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into derivatives of 6-iodo-5-methoxynicotinic acid can lead to compounds with improved biological activity and selectivity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Several strategies can be employed for the stereoselective synthesis of chiral derivatives. One approach is the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. Another powerful method is the use of chiral catalysts in asymmetric reactions. For example, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully used to create a chiral center in the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine. acs.org

Furthermore, stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, promoted by visible light photoredox catalysis, provides a method for the synthesis of unnatural α-amino acids. rsc.org This methodology could potentially be adapted to introduce a chiral amino acid side chain onto the 6-iodo-5-methoxynicotinic acid scaffold. The stereoselective synthesis of ε-isomers of dimethyl esters of 1,3-diaminotruxillic acid has been achieved through a [2+2]-photocycloaddition of orthopalladated oxazolones, highlighting the power of photochemical methods in stereocontrolled synthesis. csic.es

Applications of 6 Iodo 5 Methoxynicotinic Acid and Its Derivatives in Chemical Sciences

Building Block in Complex Organic Synthesis

6-Iodo-5-methoxynicotinic acid is a versatile building block in the field of complex organic synthesis. Its substituted pyridine (B92270) core, featuring iodo, methoxy (B1213986), and carboxylic acid functional groups, offers multiple reaction sites for constructing intricate molecular architectures. The presence of the iodine atom is particularly significant, as it allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in assembling complex molecular frameworks from simpler precursors. The methoxy group and the carboxylic acid moiety can also be chemically modified, further enhancing the synthetic utility of this compound.

Scaffold for Natural Product Synthesis

While direct applications of 6-iodo-5-methoxynicotinic acid in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motif is present in a variety of alkaloids and other biologically active natural compounds. Substituted pyridines are core components of numerous marine alkaloids, which exhibit a wide range of biological activities. The functional groups on 6-iodo-5-methoxynicotinic acid provide a strategic starting point for the elaboration of more complex structures. For instance, the iodo group can be used to introduce complex side chains, while the carboxylic acid can be converted into amides, esters, or other functional groups commonly found in natural products. The methoxy group can also be a key feature or can be demethylated to a hydroxyl group, a common functional handle in natural product synthesis.

Precursor for Advanced Pharmaceutical Intermediates (excluding clinical human trials)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Nicotinic acid derivatives, in particular, are precursors to a wide array of pharmaceutical intermediates. Although specific examples detailing the use of 6-iodo-5-methoxynicotinic acid are not readily found, its structure suggests potential as a precursor for various therapeutic agents. For example, substituted pyridines are key components in many kinase inhibitors, which are a major class of anti-cancer drugs. The iodo and methoxy groups on the pyridine ring could allow for the synthesis of diverse libraries of compounds to be screened for inhibitory activity against various kinases. The general synthetic utility of substituted nicotinic acids in the preparation of analgesic and anti-inflammatory agents has also been demonstrated.

Table 1: Potential Pharmaceutical Applications of Substituted Nicotinic Acid Scaffolds

| Therapeutic Area | Target Class | Potential Role of 6-Iodo-5-methoxynicotinic acid |

| Oncology | Kinase Inhibitors | Precursor for synthesizing substituted pyridine cores found in various kinase inhibitors. |

| Inflammation | COX Inhibitors | Building block for novel non-steroidal anti-inflammatory drugs (NSAIDs). |

| Infectious Diseases | Antimicrobial Agents | Scaffold for the development of new antibacterial and antifungal compounds. |

Component in Agrochemical Synthesis

Pyridine-based compounds are also prevalent in the agrochemical industry, serving as active ingredients in herbicides, fungicides, and insecticides. Carboxylic acid derivatives are particularly important in the development of herbicides. While direct evidence of 6-iodo-5-methoxynicotinic acid's use in commercial agrochemicals is not available, its chemical structure is amenable to the synthesis of compounds with potential herbicidal or fungicidal activity. The substituted pyridine ring is a known toxophore in many agrochemicals, and the specific substitution pattern of 6-iodo-5-methoxynicotinic acid could be explored to develop new crop protection agents. For instance, the synthesis of novel thienylpyridines and related heterocyclic derivatives from substituted pyridines has been shown to yield compounds with insecticidal activity.

Role in Materials Science and Polymer Chemistry

The application of pyridine-containing molecules extends beyond the life sciences into the realm of materials science and polymer chemistry. The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in the design of functional materials.

Monomers for Functional Polymers

Pyridine-based polymers are a class of materials with interesting electronic and optical properties. They have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as components in conductive polymers. While the polymerization of 6-iodo-5-methoxynicotinic acid itself has not been specifically reported, its structure provides handles for incorporation into polymeric chains. The carboxylic acid could be converted to a more reactive functional group for polymerization, and the iodo group could be utilized in cross-coupling polymerization reactions. The methoxy group can influence the solubility and electronic properties of the resulting polymer. The synthesis of pyridine-grafted copolymers has been shown to produce materials with antimicrobial and fluorescence applications.

Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine dicarboxylic acids are common ligands used in the synthesis of MOFs due to the ability of both the pyridine nitrogen and the carboxylate groups to coordinate with metal centers. These materials can exhibit high porosity, making them suitable for applications in gas storage, separation, and catalysis. Although there are no specific reports on the use of 6-iodo-5-methoxynicotinic acid as a ligand in MOF synthesis, its structure is well-suited for this purpose. The carboxylic acid and the pyridine nitrogen can act as coordination sites, while the iodo and methoxy groups could functionalize the pores of the resulting framework, potentially leading to materials with tailored properties for specific applications.

Table 2: Potential Material Science Applications of Pyridine-Based Ligands

| Material Class | Application | Potential Role of 6-Iodo-5-methoxynicotinic acid |

| Functional Polymers | Electronics, Sensors | Monomer for the synthesis of polymers with tailored electronic and optical properties. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Ligand for the construction of functionalized MOFs with specific pore environments. |

Advanced Analytical Chemistry Applications (excluding basic compound identification)

Investigations into the advanced analytical chemistry applications of 6-iodo-5-methoxynicotinic acid have not revealed any established uses beyond basic compound identification.

Derivatization Reagent for Advanced Chromatographic Analysis

Currently, there is no scientific literature to support the use of 6-iodo-5-methoxynicotinic acid as a derivatization reagent for advanced chromatographic analysis. Derivatization is a technique used to modify an analyte to improve its separation or detection in methods like HPLC or GC. While many reagents are available for this purpose, 6-iodo-5-methoxynicotinic acid is not recognized as one of them.

Probes for Mechanistic Chemical Studies

The application of 6-iodo-5-methoxynicotinic acid as a probe for mechanistic chemical studies has not been reported in the available scientific research. Mechanistic probes are molecules designed to interact with a chemical system in a way that provides insight into the reaction pathway. There is no indication that this compound has been employed in such a capacity.

Mechanistic and Preclinical Research Applications of 6 Iodo 5 Methoxynicotinic Acid Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

Exploration of Molecular Targets and Pathways (in vitro/in silico)

Derivatives of 6-iodo-5-methoxynicotinic acid have been investigated for their interactions with various molecular targets, primarily in the context of cancer and inflammatory diseases. The core structure serves as a versatile scaffold for developing inhibitors of specific enzymes and receptors involved in key signaling pathways.

One area of focus has been the development of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory process. natmedlib.uz Computational modeling and in vitro assays have been employed to understand how these derivatives bind to the active site of mPGES-1. natmedlib.uz

Another significant target is stearoyl-CoA desaturase (SCD), an enzyme that plays a role in lipid metabolism. googleapis.com Derivatives of nicotinic acid are being explored as potential modulators of SCD activity. googleapis.com The introduction of different substituents on the pyridine (B92270) ring allows for the fine-tuning of inhibitory potency and selectivity. googleapis.com

Furthermore, the scaffold has been utilized in the discovery of glucokinase (GK) - glucokinase regulatory protein (GKRP) interaction disruptors. researchgate.net Structure-guided drug design has been instrumental in optimizing these derivatives to enhance their activity. researchgate.net Quantum mechanical studies have been performed to analyze the conformational preferences of these molecules, which is crucial for their binding to the target protein. researchgate.net

In the realm of oncology, derivatives have been synthesized and evaluated as potential anticancer agents. For instance, they have been investigated as inhibitors of spleen tyrosine kinase (Syk), which is implicated in both cancer and inflammatory conditions like asthma and rheumatoid arthritis. The pyridine ring's electronic properties, modified by the iodo and methoxy (B1213986) groups, are thought to enhance the interaction with biological targets.

The table below summarizes some of the key molecular targets investigated for derivatives of 6-iodo-5-methoxynicotinic acid.

| Molecular Target | Therapeutic Area | Research Focus |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation, Pain | Development of selective inhibitors. natmedlib.uz |

| Stearoyl-CoA Desaturase (SCD) | Metabolic Diseases | Modulation of lipid metabolism. googleapis.com |

| Glucokinase - Glucokinase Regulatory Protein (GK-GKRP) | Type 2 Diabetes | Disruption of protein-protein interaction. researchgate.net |

| Spleen Tyrosine Kinase (Syk) | Cancer, Inflammation | Inhibition of signaling pathways. |

| Retinoid-related Orphan Receptor γt (RORγt) | Autoimmune Diseases | Development of inverse agonists. acs.org |

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology (in vitro/in silico)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 6-iodo-5-methoxynicotinic acid derivatives. These studies systematically modify the chemical structure to understand how changes affect biological activity.

For mPGES-1 inhibitors, SAR studies have revealed that the nature and position of substituents on the pyridine and fused ring systems significantly influence inhibitory potency. natmedlib.uz For example, the replacement of a halogen atom with substituted phenyl groups can lead to compounds with enhanced enzyme potency. natmedlib.uz

In the context of SCD inhibitors, SAR analysis helps in identifying which chemical groups on the nicotinic acid scaffold lead to more potent compounds. googleapis.com This information is vital for designing new derivatives with improved therapeutic potential. googleapis.com

SAR investigations of GK-GKRP interaction disruptors have shown that the dihedral angle between the central piperazine (B1678402) ring and the pyridyl carbinol C-ring is a critical determinant of activity. researchgate.net Compounds that can more easily adopt a planar arrangement are generally preferred. researchgate.net

For RORγt inverse agonists, SAR studies have guided the synthesis of potent and selective compounds. The development of TAK-828F, a tetrahydronaphthyridine ring-fused chiral amino acid, involved extensive SAR to optimize the indane and cyclobutane (B1203170) moieties attached through peptide bonds. acs.org

The following table highlights key SAR findings for different molecular targets.

| Molecular Target | Key SAR Findings |

| mPGES-1 | Substitution on the chromenoimidazole scaffold influences enzyme potency and selectivity over COX-1/2. natmedlib.uz |

| SCD | The nature of substituents on the pyridine ring is critical for inhibitory activity. googleapis.com |

| GK-GKRP | Planarity between the piperazine and pyridine rings is favored for potent disruption. researchgate.net |

| RORγt | The specific stereochemistry and nature of the amino acid and fused ring system are crucial for inverse agonist activity. acs.org |

Development of Chemical Probes for Biological Systems

6-Iodo-5-methoxynicotinic acid and its derivatives serve as valuable starting materials for the synthesis of chemical probes. These probes are essential tools for studying biological systems and validating molecular targets. The iodine atom on the pyridine ring is particularly useful as it allows for the introduction of various functionalities through cross-coupling reactions, such as Suzuki and Sonogashira couplings. natmedlib.uzaablocks.com

For instance, derivatives of this compound have been used to create libraries of molecules for screening against various kinases. The ability to readily modify the core structure enables the generation of a diverse set of compounds for high-throughput screening.

Furthermore, the scaffold has been employed in the development of radiotracers. By incorporating a radioactive isotope, researchers can visualize and quantify the distribution of the compound and its target in preclinical models. This is particularly important for understanding the in vivo behavior of potential drug candidates.

The development of potent and selective inhibitors, such as those targeting mPGES-1 and RORγt, provides chemical probes to investigate the roles of these proteins in disease models. natmedlib.uzacs.org These probes can help to elucidate the downstream effects of target inhibition and provide a deeper understanding of the underlying biology. natmedlib.uz

In Vitro Biological Activity Screening and Profiling

Derivatives of 6-iodo-5-methoxynicotinic acid have been subjected to a wide range of in vitro biological activity screening and profiling assays to characterize their pharmacological properties. These assays are essential for determining the potency, selectivity, and mechanism of action of new compounds.

For mPGES-1 inhibitors, in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) against the target enzyme. natmedlib.uz In addition, selectivity is assessed by testing the compounds against related enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). natmedlib.uz Cellular assays, for example, using A549 cells, are employed to measure the inhibition of prostaglandin E2 (PGE2) release. natmedlib.uz

In the development of RORγt inverse agonists, in vitro assays are used to measure the compound's ability to inhibit the transcriptional activity of RORγt. acs.org This is often done using cell-based reporter assays. Selectivity profiling against other nuclear receptors is also a critical step.

For compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), binding affinities are determined using radioligand binding assays with different nAChR subtypes. google.com Functional activity is then assessed using techniques such as electrophysiology to measure changes in ion channel activity. google.com

The table below provides examples of in vitro assays used to profile derivatives of 6-iodo-5-methoxynicotinic acid.

| Assay Type | Purpose | Example Application |

| Enzyme Inhibition Assay | Determine IC50 values against a specific enzyme. | Measuring the inhibition of mPGES-1. natmedlib.uz |

| Cell-Based Reporter Assay | Measure the effect of a compound on gene transcription. | Assessing the inverse agonist activity on RORγt. acs.org |

| Radioligand Binding Assay | Determine binding affinity to a receptor. | Characterizing the interaction with nAChR subtypes. google.com |

| Cellular Functional Assay | Measure the biological response in a cellular context. | Quantifying the inhibition of PGE2 release in A549 cells. natmedlib.uz |

| Thermal Shift Assay | Assess compound binding to a target protein. | Determining the binding affinity of inhibitors to lysyl-tRNA synthetase. researchgate.net |

Prodrug Strategies and Metabolic Stability Studies (preclinical, in vitro only)

Prodrug strategies are sometimes employed to improve the pharmacokinetic properties of a drug candidate. A prodrug is an inactive compound that is converted into the active drug in the body. While specific prodrugs of 6-iodo-5-methoxynicotinic acid are not extensively detailed in the provided context, the concept of prodrugs is a general strategy in drug development. google.com

Metabolic stability is a critical parameter evaluated during preclinical development. In vitro metabolic stability studies are conducted to predict how a compound will be metabolized in the body. These studies typically use liver microsomes or hepatocytes from different species, including humans. nih.gov The rate of disappearance of the compound over time is measured to determine its intrinsic clearance (CLint). nih.gov

For derivatives of 6-iodo-5-methoxynicotinic acid, good metabolic stability in liver microsomes has been reported for some mPGES-1 inhibitors. natmedlib.uz This is a favorable property, as it suggests that the compound may have a longer half-life in the body.

It is also important to assess the potential for a compound to inhibit or induce cytochrome P450 (CYP) enzymes. natmedlib.uz Significant inhibition of clinically relevant CYP isoforms can lead to drug-drug interactions. For some mPGES-1 inhibitors derived from this scaffold, no significant inhibition of major CYP isoforms was observed. natmedlib.uz

The following table summarizes key aspects of preclinical in vitro metabolic studies.

| Study Type | Purpose | Key Findings for Derivatives |

| Liver Microsomal Stability Assay | Predict hepatic clearance. | Good metabolic stability observed for some mPGES-1 inhibitors. natmedlib.uz |

| Hepatocyte Stability Assay | Assess metabolism in intact liver cells. | Provides a more complete picture of metabolic fate. nih.gov |

| CYP Inhibition Assay | Evaluate the potential for drug-drug interactions. | No significant inhibition of major CYP isoforms for some mPGES-1 inhibitors. natmedlib.uz |

Advanced Characterization Techniques for 6 Iodo 5 Methoxynicotinic Acid and Its Derivatives Excluding Basic Compound Identification

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of 6-Iodo-5-methoxynicotinic acid. By providing an exact mass measurement with a high degree of accuracy, HRMS can confirm the molecular formula of the compound.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecular ion of 6-Iodo-5-methoxynicotinic acid can be subjected to fragmentation analysis (MS/MS or MS^n). This process involves the collision-induced dissociation of the parent ion into smaller fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and the connectivity of its atoms.

For 6-Iodo-5-methoxynicotinic acid, characteristic fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO2), resulting in a fragment with a mass 44 Da less than the parent ion.

Loss of the methoxy (B1213986) group: Cleavage of the methoxy group (-OCH3) as a methyl radical (•CH3) or formaldehyde (CH2O).

Cleavage of the C-I bond: The carbon-iodine bond can break, leading to fragments with and without the iodine atom.

The analysis of these fragmentation patterns allows for the confirmation of the presence and position of the iodo, methoxy, and carboxylic acid functional groups on the nicotinic acid scaffold.

| Parent Ion | Expected Fragment | Neutral Loss | Significance |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Confirms the presence of a carboxylic acid group. |

| [M+H]⁺ | [M+H - CH₃]⁺ | •CH₃ | Indicates the loss of the methyl group from the methoxy substituent. |

| [M+H]⁺ | [M+H - I]⁺ | •I | Suggests the cleavage of the carbon-iodine bond. |

This table presents hypothetical fragmentation data based on the known fragmentation patterns of similar organic compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are pivotal for the unambiguous structural determination of 6-Iodo-5-methoxynicotinic acid and its derivatives in both solution and solid states.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-Iodo-5-methoxynicotinic acid, COSY would show correlations between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the protonated carbons in the molecule, such as the aromatic CH groups and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the carbon atom at the 5-position of the pyridine ring, and from the aromatic protons to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of derivatives of 6-Iodo-5-methoxynicotinic acid, NOESY can help to elucidate the conformation and stereochemistry by identifying protons that are close to each other in space, even if they are not directly bonded.

| Technique | Information Gained | Application to 6-Iodo-5-methoxynicotinic Acid |

| COSY | ¹H-¹H correlations | Confirms connectivity of aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Assigns protonated carbons (aromatic CH, -OCH₃). |

| HMBC | Long-range ¹H-¹³C correlations | Confirms positions of substituents and quaternary carbons. |

| NOESY | Through-space ¹H-¹H correlations | Determines conformation and stereochemistry in derivatives. |

Solid-State NMR (ssNMR) provides valuable insights into the structure and dynamics of 6-Iodo-5-methoxynicotinic acid in its crystalline or amorphous solid forms. This technique is particularly useful for studying molecules that are insoluble or that crystallize in a manner unsuitable for X-ray diffraction. cdnsciencepub.com For halogenated compounds, ssNMR can provide information about the local environment of the halogen atom. cdnsciencepub.com Specifically for 6-Iodo-5-methoxynicotinic acid, ¹³C and ¹⁵N ssNMR could reveal information about the polymorphism and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, in the solid state.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures and studying the size and shape of molecules in solution. nih.gov The DOSY experiment separates the NMR signals of different species based on their translational diffusion coefficients. For derivatives of 6-Iodo-5-methoxynicotinic acid, DOSY could be used to study their aggregation behavior or their binding to other molecules. By measuring the diffusion coefficient, one can estimate the effective size of the molecule or molecular complex in solution.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of 6-Iodo-5-methoxynicotinic acid would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and various vibrations of the substituted pyridine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the skeletal vibrations of the aromatic ring.

The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment of the molecule. researchgate.netnih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C=O stretch (carboxylic acid) | 1725-1700 | Medium |

| C=C, C=N stretch (aromatic ring) | 1600-1450 | Strong |

| C-O stretch (methoxy) | 1275-1200 | Medium |

| C-I stretch | 600-500 | Strong |

This table presents expected vibrational frequencies based on data for nicotinic acid and other substituted aromatic compounds. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov If a suitable single crystal of 6-Iodo-5-methoxynicotinic acid or one of its derivatives can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would unequivocally establish the connectivity and stereochemistry of the molecule. Furthermore, the crystal structure reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

Electronic Spectroscopy: UV-Vis and Circular Dichroism

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For substituted nicotinic acids, the pyridine ring and the carboxylic acid group constitute the primary chromophore. The electronic spectrum of the parent nicotinic acid in acidic solution shows characteristic absorption peaks at approximately 213 nm and 261 nm. starna.com Similarly, isonicotinic acid exhibits absorption maxima at 214 nm and 264 nm. sielc.com These absorptions are attributed to π → π* transitions within the aromatic system.

The introduction of substituents onto the nicotinic acid scaffold, such as an iodo group at the 6-position and a methoxy group at the 5-position, is expected to modulate the electronic absorption profile. The iodine atom, a halogen, can act as an auxochrome and may cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to its electron-donating resonance effect and the involvement of its lone pair electrons with the π-system of the pyridine ring. The methoxy group is also a strong auxochrome and is known to cause significant bathochromic and hyperchromic (an increase in absorption intensity) shifts in aromatic systems.

Therefore, the UV-Vis spectrum of 6-Iodo-5-methoxynicotinic acid is predicted to show absorption bands at longer wavelengths compared to the unsubstituted nicotinic acid. The precise positions of these maxima would be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for 6-Iodo-5-methoxynicotinic Acid

| Compound | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Notes |

| 6-Iodo-5-methoxynicotinic acid | > 213 | > 261 | Bathochromic shifts are expected due to the presence of iodo and methoxy auxochromes. The exact values require experimental determination. |

| Nicotinic acid | ~ 213 | ~ 261 | Reference compound in acidic solution. starna.com |

| Isonicotinic acid | ~ 214 | ~ 264 | Isomeric reference compound. sielc.com |

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is applicable only to chiral molecules. As 6-Iodo-5-methoxynicotinic acid itself is not chiral, it would not exhibit a CD spectrum. However, if it were derivatized with a chiral moiety, the resulting molecule could be analyzed by CD spectroscopy to provide information about its stereochemistry. Based on the available literature, there is no indication of the synthesis or analysis of chiral derivatives of 6-Iodo-5-methoxynicotinic acid, making Circular Dichroism not applicable in this context.

Advanced Elemental Analysis and Combustion Analysis

Advanced elemental analysis and combustion analysis are fundamental techniques used to determine the elemental composition of a compound, providing a stringent test of its purity and empirical formula. In the characterization of newly synthesized nicotinic acid derivatives, elemental analysis is a standard and crucial step. researchgate.netresearchgate.net

For 6-Iodo-5-methoxynicotinic acid, with the chemical formula C₇H₆INO₃, the theoretical elemental composition can be calculated with high precision. Combustion analysis is the experimental method used to determine the percentages of carbon, hydrogen, and nitrogen. In this process, a sample of the compound is burned in an excess of oxygen, and the combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The percentage of each element in the original sample is then calculated. The iodine content can be determined by other methods, such as titration after combustion or through techniques like inductively coupled plasma mass spectrometry (ICP-MS).

The experimentally determined elemental percentages should be in close agreement with the theoretical values for the proposed structure. A significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Theoretical Elemental Composition of 6-Iodo-5-methoxynicotinic Acid (C₇H₆INO₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 30.13 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.17 |

| Iodine | I | 126.904 | 1 | 126.904 | 45.49 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.02 |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.19 |

| Total | 279.033 | 100.00 |

Computational and Theoretical Studies on 6 Iodo 5 Methoxynicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 6-iodo-5-methoxynicotinic acid, DFT calculations could provide insights into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be employed to calculate various reactivity descriptors. While no specific data exists for 6-iodo-5-methoxynicotinic acid, a hypothetical table of such descriptors is presented below to illustrate the potential output of such a study.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 6-Iodo-5-methoxynicotinic Acid

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |